Halostachine

Description

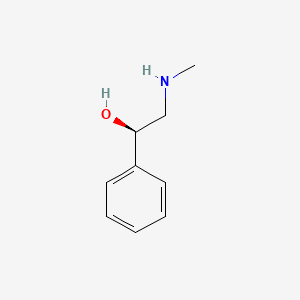

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879576 | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-42-1 | |

| Record name | Halostachine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halostachine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOSTACHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIH8FLV35K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Halostachine in Neuronal Cells

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halostachine (N-methylphenylethanolamine) is a biogenic amine and alkaloid structurally related to phenylethanolamine and synephrine.[1] Found in the plant Halostachys caspica, it has garnered interest for its sympathomimetic properties.[1] This document provides a detailed examination of the molecular mechanisms underlying this compound's action in neuronal cells. The primary mechanism involves its interaction with adrenergic receptors (ADRs) and Trace Amine-Associated Receptor 1 (TAAR1).[2] this compound acts as a partial agonist at several adrenergic receptor subtypes and as an agonist at TAAR1, leading to the modulation of downstream signaling cascades and neurotransmitter systems.[2][3] This guide synthesizes current quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a comprehensive understanding for research and development purposes.

Core Mechanisms of Action

This compound's neuronal effects are primarily mediated through its interaction with two major classes of G protein-coupled receptors (GPCRs):

-

Adrenergic Receptors (ADRs): this compound demonstrates partial agonist activity at several adrenergic receptor subtypes, particularly α1A- and β2-adrenergic receptors.[2][3] Its interaction with these receptors initiates downstream signaling, although with lower efficacy compared to endogenous ligands like epinephrine.[1][3]

-

Trace Amine-Associated Receptor 1 (TAAR1): this compound is also an agonist for TAAR1, a receptor known to modulate monoaminergic neurotransmission.[2][4] Activation of TAAR1 can influence the activity of dopamine, norepinephrine, and serotonin systems.[4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro functional activity of this compound at human adrenergic and trace amine-associated receptors.

Table 1: Functional Agonist Activity of this compound at Human Adrenergic Receptors (ADRs)

| Receptor Subtype | Agonist Potency (EC50) | Maximal Efficacy (Emax) |

|---|---|---|

| α1A-ADR | 8.7 µM | 59% |

| α1B-ADR | No effect up to 300 µM | - |

| α1D-ADR | No effect up to 300 µM | - |

| α2A-ADR | No effect up to 300 µM | - |

| α2B-ADR | No effect up to 300 µM | - |

| β1-ADR | No effect up to 300 µM | - |

| β2-ADR | ~19% as effective as epinephrine | Not specified |

Data sourced from in vitro studies on cell lines overexpressing human receptors.[2] Emax values are relative to the maximal signal obtained with the full agonist adrenaline.[2] The β2-ADR efficacy is from a separate study measuring cAMP accumulation.[1]

Table 2: Functional Agonist Activity of this compound at Human Trace Amine-Associated Receptor 1 (TAAR1)

| Receptor | Agonist Potency (EC50) | Maximal Efficacy (Emax) |

|---|

| TAAR1 | Effect observed only at 300 µM | 20% |

Data sourced from in vitro studies on cell lines overexpressing human TAAR1.[2] Emax value is relative to the maximal signal obtained with the full agonist phenethylamine.[2]

Signaling Pathways

Upon binding to its target receptors, this compound initiates intracellular signaling cascades. The primary pathways are depicted below.

Adrenergic Receptor Signaling

This compound's partial agonism at α1A- and β2-adrenergic receptors leads to the activation of distinct G protein-mediated pathways.

Caption: this compound's adrenergic signaling pathways.

TAAR1 Signaling

Activation of TAAR1 by this compound also primarily couples to the Gs protein, leading to an increase in intracellular cAMP.[6]

Caption: this compound's TAAR1 signaling pathway.

Effects on Neurotransmitter Systems

This compound's interaction with ADRs and TAAR1 suggests it can modulate the release and activity of key monoamine neurotransmitters.[2][5]

-

Catecholamines (Dopamine and Norepinephrine): As a phenethylamine analog, this compound is structurally similar to endogenous catecholamines.[2] Its action at TAAR1, a known regulator of dopamine and norepinephrine systems, indicates a potential to influence the firing of dopaminergic neurons and affect neurotransmitter release.[4][5]

-

Serotonin: While direct effects are less characterized, TAAR1 activation can also impact serotonin system function, suggesting a possible indirect modulatory role for this compound.[4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes from HEK293 cells (or other suitable cell line) transfected with the human receptor of interest (e.g., α1A-ADR).

-

Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1-ADRs).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known antagonist, e.g., phentolamine).

-

96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (NSB; radioligand + membranes + high concentration of unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of this compound).[7]

-

Incubation: Add receptor membranes (e.g., 10-20 µg of protein) to each well, followed by the specific radioligand.[7] Incubate the plate at a defined temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).[7]

-

Termination: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[7]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This protocol measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity, a key downstream effector for Gs- and Gi-coupled receptors.[8]

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at a Gs- or Gi-coupled receptor.

Materials:

-

HEK293 cells transiently or stably expressing the receptor of interest (e.g., β2-ADR or TAAR1).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[9]

-

This compound and a known full agonist (for Emax comparison).

-

Forskolin (for studying Gi-coupled receptors).[8]

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10]

-

Lysis buffer (provided with the kit).

-

384-well white opaque plates.

Procedure:

-

Cell Plating: Seed the transfected cells into a 384-well plate and grow to near confluence.[9]

-

Pre-incubation: Remove the culture medium and add stimulation buffer. Incubate for a short period.

-

Compound Addition:

-

For Gs-coupled receptors: Add serial dilutions of this compound or a reference agonist to the wells.

-

For Gi-coupled receptors: Add a fixed concentration of forskolin (to stimulate basal cAMP levels) along with serial dilutions of this compound.[8]

-

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[9]

-

Lysis and Detection: Add the lysis buffer and the cAMP detection reagents from the chosen kit directly to the wells.[11]

-

Measurement: After another incubation period as specified by the kit protocol, measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.[10]

-

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) from the curve.

Conclusion

This compound exerts its effects on neuronal cells through a dual mechanism involving partial agonism at adrenergic receptors (notably α1A) and agonism at TAAR1.[2] Its efficacy is significantly lower than that of endogenous catecholamines. The activation of these receptors leads to the modulation of classic Gq- and Gs-mediated signaling pathways, ultimately influencing intracellular calcium levels, cAMP production, and the function of monoaminergic systems. The provided quantitative data and experimental frameworks offer a solid foundation for further investigation into the therapeutic and physiological implications of this compound and related compounds in neuroscience and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Tower Pharmacology: Pharmacology of this compound [hightowerpharmacology.blogspot.com]

- 4. mdpi.com [mdpi.com]

- 5. The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Synthesis of N-Methylphenylethanolamine from Acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing N-methylphenylethanolamine from the readily available starting material, acetophenone. The document details classical multi-step synthesis as well as more direct reductive amination approaches, offering comparative data and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

N-methylphenylethanolamine, also known as Halostachine, is a biogenic amine with a structural resemblance to ephedrine and other sympathomimetic amines. Its synthesis is of interest for various research and development applications. Acetophenone serves as a common and cost-effective precursor for the synthesis of N-methylphenylethanolamine through several established chemical routes. This guide will focus on two principal strategies: a classical approach involving the formation and subsequent modification of an α-bromoacetophenone intermediate, and more streamlined methods centered on reductive amination.

Synthesis Pathways

Two primary pathways for the synthesis of N-methylphenylethanolamine from acetophenone are detailed below:

-

Pathway 1: Classical Synthesis via α-Bromoacetophenone Intermediate. This is a four-step sequence involving bromination, nucleophilic substitution, reduction of a ketone, and debenzylation.

-

Pathway 2: Reductive Amination. This approach can be carried out in one or two steps and involves the direct conversion of the carbonyl group of acetophenone into an amine.

The following sections provide detailed experimental protocols and quantitative data for each pathway.

Pathway 1: Classical Synthesis via α-Bromoacetophenone

This traditional pathway involves a sequence of four distinct chemical transformations.

Experimental Protocols

Step 1: Synthesis of α-Bromoacetophenone

-

Procedure: In a suitable reaction vessel, acetophenone is dissolved in a solvent such as methanol or acetic acid.[1][2] The solution is cooled to 0-10 °C. Bromine is added dropwise while maintaining the temperature.[1] Alternatively, N-bromosuccinimide (NBS) can be used as the brominating agent, often with a catalytic amount of an acid like p-toluenesulfonic acid, which can be performed under microwave irradiation for faster reaction times. After the addition is complete, the reaction mixture is stirred for a specified period. The product, α-bromoacetophenone, is then isolated by precipitation upon addition of water, followed by filtration and washing.[1]

-

Quantitative Data: See Table 1.

Step 2: Synthesis of N-Benzyl-N-methyl-2-amino-1-phenylethanone

-

Procedure: α-Bromoacetophenone is dissolved in an appropriate solvent, such as butyl acetate. N-methylbenzylamine is added to the solution, and the mixture is stirred at room temperature. The reaction results in the formation of the corresponding aminoketone. The product can be worked up by acidifying the solution with hydrochloric acid and extracting the aqueous layer. The product is then typically isolated from the organic phase after basification.

-

Quantitative Data: Specific yield data for this step can vary, but it is a standard nucleophilic substitution reaction.

Step 3: Reduction of N-Benzyl-N-methyl-2-amino-1-phenylethanone

-

Procedure: The aminoketone intermediate is reduced to the corresponding amino alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The aminoketone is added cautiously to a suspension of LiAlH₄ in the solvent at a reduced temperature. After the reaction is complete, it is carefully quenched with water and an aqueous base to decompose the excess hydride and aluminum salts. The product, N-benzyl-N-methylphenylethanolamine, is then extracted with an organic solvent.

-

Quantitative Data: Reductions of this type with LiAlH₄ generally proceed in high yields.

Step 4: Catalytic Hydrogenation (Debenzylation)

-

Procedure: The N-benzyl protecting group is removed by catalytic transfer hydrogenation to yield the final product. The N-benzyl-N-methylphenylethanolamine is dissolved in a solvent like methanol. A palladium on carbon catalyst (10% Pd/C) is added, followed by a hydrogen donor such as ammonium formate.[3] The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give N-methylphenylethanolamine.[3][4]

-

Quantitative Data: See Table 1.

Quantitative Data for Classical Synthesis

| Step | Reagents & Conditions | Yield | Reference |

| 1. Bromination | Acetophenone, Bromine, Methanol, 5-10°C | Quantitative | [1] |

| 1. Bromination | p-Bromoacetophenone, Bromine, Acetic Acid, <20°C | 69-72% | [2] |

| 4. Debenzylation | N-Benzyl derivative, 10% Pd/C, Ammonium Formate, Methanol, Reflux | High | [3][4] |

Table 1: Summary of quantitative data for the classical synthesis pathway.

Pathway 2: Reductive Amination

Reductive amination offers a more direct route from acetophenone to N-methylphenylethanolamine, either as a one-pot reaction or a two-step sequence.

Two-Step Reductive Amination: Leuckart and Eschweiler-Clarke Reactions

This approach first synthesizes the primary amine, which is then methylated.

Step 1: Leuckart Reaction for the Synthesis of 1-Phenylethanolamine

-

Procedure: Acetophenone is heated with formamide and a small amount of water in a round-bottomed flask equipped with a reflux condenser.[5] The reaction is typically carried out at a high temperature (e.g., 205°C oil bath) for several hours.[5] After cooling, the resulting formamide product is hydrolyzed by refluxing with aqueous hydrochloric acid. The aqueous layer is then made alkaline, and the product, α-methylbenzylamine (1-phenylethanolamine), is extracted with an organic solvent.[5]

-

Quantitative Data: See Table 2.

Step 2: Eschweiler-Clarke Reaction for the Methylation of 1-Phenylethanolamine

-

Procedure: To the primary amine (1-phenylethanolamine), formic acid and a 37% aqueous solution of formaldehyde are added.[6] The mixture is heated (e.g., at 80°C) for an extended period (e.g., 18 hours).[6] After cooling, the reaction mixture is worked up by adding water and hydrochloric acid, followed by extraction. The aqueous phase is then basified, and the final product, N-methylphenylethanolamine, is extracted with a solvent like dichloromethane (DCM). The product can be purified by column chromatography.[6]

-

Quantitative Data: See Table 2.

One-Pot Reductive Amination

-

Procedure: In a one-pot procedure, acetophenone, methylamine (often as the hydrochloride salt), and a reducing agent are combined. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent as it is stable in mildly acidic conditions and selectively reduces the in situ formed iminium ion over the ketone. The reaction is typically carried out in a solvent like methanol at a controlled pH (around 6-7). The reaction mixture is stirred at room temperature until completion. The product is then isolated through a standard aqueous workup and extraction.

-

Quantitative Data: Yields for one-pot reductive aminations are generally good, though specific data for this exact transformation can vary based on the precise conditions used.

Quantitative Data for Reductive Amination

| Reaction | Reactants & Conditions | Yield | Reference |

| Leuckart | Acetophenone, Formamide, Water, 205°C, 6h | 75-80% (of primary amine) | [5] |

| Eschweiler-Clarke | Primary amine, Formic Acid, Formaldehyde, 80°C, 18h | 98% (of tertiary amine) | [6] |

Table 2: Summary of quantitative data for the two-step reductive amination pathway.

Conclusion

The synthesis of N-methylphenylethanolamine from acetophenone can be achieved through multiple effective pathways. The classical synthesis via α-bromoacetophenone is a robust, albeit lengthy, method that involves several distinct and well-characterized steps. Reductive amination, on the other hand, offers a more direct and potentially more efficient route. The two-step approach utilizing the Leuckart and Eschweiler-Clarke reactions provides high yields for each respective step. The one-pot reductive amination with a selective reducing agent like sodium cyanoborohydride represents a streamlined and atom-economical alternative. The choice of a particular pathway will depend on factors such as the desired scale of the reaction, available reagents and equipment, and the required purity of the final product. This guide provides the foundational information necessary for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. scispace.com [scispace.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

The Pharmacological Profile of Halostachine: A Technical Guide for Researchers

An In-depth Examination of the Natural Alkaloid N-methylphenylethanolamine

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1] Structurally, it is a phenylethanolamine and shares a close relationship with other sympathomimetic amines such as epinephrine, synephrine, and ephedrine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with adrenergic receptors and its metabolic fate. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their therapeutic potential.

Receptor Binding and Functional Activity

The primary pharmacological activity of this compound is mediated through its interaction with adrenergic receptors. As a sympathomimetic agent, it exhibits agonist properties at various adrenergic receptor subtypes, albeit with a distinct profile compared to endogenous catecholamines.

Adrenergic Receptor Activity

Quantitative analysis of this compound's functional activity at human α1-adrenergic receptor subtypes has revealed its role as a partial agonist. The potency (EC50) and efficacy (Emax) of this compound at these receptors are summarized in the table below.

| Receptor Subtype | EC50 (µM) | Emax (% of Adrenaline) |

| α1A-Adrenergic | 8.7 | 59% |

| α1B-Adrenergic | 1.1 | 77% |

| α1D-Adrenergic | 2.1 | 82% |

| Data from in vitro functional assays using transfected cell lines.[2] |

This compound also demonstrates partial agonism at the β2-adrenergic receptor. In vitro studies have shown that it is approximately 19% as effective as epinephrine in activating this receptor subtype.[2]

Trace Amine-Associated Receptor 1 (TAAR1) Activity

In addition to its effects on adrenergic receptors, this compound has been shown to be an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). The functional activity at this receptor is detailed below.

| Receptor | EC50 (µM) | Emax (% of Phenethylamine) |

| TAAR1 | 74 | 104% |

| Data from in vitro functional assays.[2] |

Signaling Pathways

The interaction of this compound with adrenergic receptors initiates downstream signaling cascades that mediate its physiological effects.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by this compound primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction.

β2-Adrenergic Receptor Signaling

The partial agonism of this compound at β2-adrenergic receptors involves the activation of the Gs protein-adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in cellular responses such as smooth muscle relaxation.

Metabolism by Monoamine Oxidases

This compound is a substrate for both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters and xenobiotics. Kinetic studies using rat brain mitochondria have determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the metabolism of N-methylphenylethanolamine.

| Enzyme | Km (µM) | Vmax (nmol/mg protein/30 min) | Affinity |

| MAO-B (High Affinity Site) | 27.7 | 3.67 | High |

| MAO-A/B (Low Affinity Site) | 143 | 7.87 | Low |

| At a concentration of 10 µM, N-methylphenylethanolamine is a specific substrate for MAO-B, while at higher concentrations (100 µM and 1000 µM), it becomes a substrate for both MAO-A and MAO-B.[1] |

In Vivo Effects

Animal studies have provided insights into the physiological effects of this compound administration.

-

Canine Studies: Intravenous administration in dogs has been shown to cause mydriasis (pupil dilation), an initial tachycardia followed by bradycardia, and an increase in body temperature.[1]

-

Other Animal Models: In guinea pigs and sheep, oral administration of high doses (100-200 mg/kg) produced only mild effects.[1]

Experimental Protocols

Functional Activity Assay for α1-Adrenergic Receptors

This protocol describes a cell-based assay to determine the functional activity of compounds at human α1-adrenergic receptors by measuring changes in intracellular calcium.

-

Cell Culture: Stably transfected HEK293 cells expressing the human α1A, α1B, or α1D adrenergic receptor subtype are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

-

Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Preparation: this compound and a reference agonist (e.g., adrenaline) are prepared in a series of dilutions in the assay buffer.

-

Compound Addition and Measurement: The fluorescently labeled cells are placed in a fluorescence microplate reader. The test compounds are added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

-

Data Analysis: The change in fluorescence is used to calculate the response. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound presents a distinct pharmacological profile characterized by its partial agonism at α1- and β2-adrenergic receptors and its full agonism at TAAR1. Its sympathomimetic effects are tempered by its rapid metabolism by monoamine oxidases. The quantitative data and experimental methodologies provided in this guide offer a robust foundation for further investigation into the therapeutic potential and safety profile of this natural alkaloid. Future research should aim to further elucidate its receptor binding affinities across a broader range of targets and to conduct comprehensive in vivo studies to correlate its molecular pharmacology with its physiological effects.

References

The Discovery and Isolation of Halostachine from Halostachys caspica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, a naturally occurring protoalkaloid, was first identified in the halophytic shrub Halostachys caspica. This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of this compound. It includes a detailed, generalized experimental protocol for its extraction and purification from plant material, based on established alkaloid isolation principles. Furthermore, this guide presents the presumed signaling pathway of this compound as a beta-adrenergic agonist and its potential influence on norepinephrine release. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound, chemically known as N-methylphenylethanolamine, is a biogenic amine and a structural analog of other well-known stimulants like ephedrine and synephrine.[1][2] It was first isolated from the Asian shrub Halostachys caspica, a plant adapted to saline environments.[1][3] The initial discovery was made by Syrneva, with the structure later being corrected by Menshikov and Rubinstein.[4] this compound exists as a single stereoisomer in nature, specifically the levorotatory enantiomer.[5] Due to its structural similarity to other adrenergic compounds, this compound has garnered interest for its potential pharmacological effects, including its action as a beta-adrenergic agonist and its ability to stimulate norepinephrine release.[6] This guide serves as a technical resource, detailing the isolation of this compound and summarizing its key characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| IUPAC Name | (1R)-2-(methylamino)-1-phenylethanol | [7] |

| Appearance | Colorless solid | [4] |

| Melting Point | 43-45 °C | [4][5] |

| Specific Rotation ([α]D) | -47.03° | [5] |

| Melting Point (HCl salt) | 113-114 °C | [5] |

| Specific Rotation ([α]D of HCl salt) | -52.21° | [5] |

Experimental Protocols: Isolation of this compound

Plant Material Preparation

-

The aerial parts of Halostachys caspica are collected and air-dried in a well-ventilated area, shielded from direct sunlight.

-

The dried plant material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

-

The powdered plant material is subjected to a preliminary defatting step by extraction with a non-polar solvent, such as petroleum ether or n-hexane, in a Soxhlet apparatus. This removes lipids and other non-polar compounds that may interfere with subsequent steps.[2]

-

The defatted plant material is then moistened with an alkaline solution, such as 10% sodium carbonate, to liberate the free alkaloid bases from their salt forms within the plant tissue.[1]

-

The alkalized plant material is then extracted with a suitable organic solvent, such as chloroform or a mixture of chloroform and methanol, through maceration or Soxhlet extraction until the extraction is complete.[1][2]

-

The organic solvent containing the crude alkaloid extract is collected and concentrated under reduced pressure using a rotary evaporator.

Purification of this compound

-

The crude alkaloid extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid), which converts the basic alkaloids into their water-soluble salts.

-

This aqueous acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any remaining neutral or weakly basic impurities.

-

The acidic solution is then made alkaline (pH 9-10) with a base, such as ammonium hydroxide, to precipitate the free alkaloid bases.

-

The precipitated alkaloids are then extracted with an immiscible organic solvent, such as chloroform or ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a purified alkaloid mixture.

-

Further purification of this compound from other co-extracted alkaloids can be achieved using chromatographic techniques, such as column chromatography on silica gel or alumina, with a suitable solvent system (e.g., a gradient of chloroform and methanol).[2] Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

Figure 1: Generalized workflow for the isolation of this compound.

Presumed Signaling Pathway of this compound

This compound is suggested to act as a beta-adrenergic agonist. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, trigger a signaling cascade within the cell. The presumed pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Figure 2: Presumed beta-adrenergic signaling pathway of this compound.

Additionally, in vitro research suggests that this compound can stimulate the release of norepinephrine.[6] This action may contribute to its overall sympathomimetic effects.

Conclusion

This compound remains a compound of interest due to its natural origin in Halostachys caspica and its structural relationship to other pharmacologically active amines. This guide provides a foundational understanding for researchers by consolidating the available data on its discovery, physicochemical properties, and a generalized methodology for its isolation. The visualized presumed signaling pathway offers a basis for further investigation into its mechanism of action and potential applications in drug development. Further research to uncover the original detailed isolation protocols and to conduct comprehensive pharmacological studies is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. quora.com [quora.com]

- 2. scribd.com [scribd.com]

- 3. About: this compound [dbpedia.org]

- 4. Buy this compound | 495-42-1 [smolecule.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. caringsunshine.com [caringsunshine.com]

- 7. This compound | C9H13NO | CID 6950649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

Halostachine: A Technical Whitepaper on its Core Pharmacology as a Beta-Hydroxy-Phenethylamine Structural Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the plant Halostachys caspica.[1] Structurally classified as a beta-hydroxy-phenethylamine, it shares a chemical backbone with endogenous catecholamines and other sympathomimetic agents like ephedrine and synephrine.[1][2] This relationship has led to its investigation as a potential adrenergic agent. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its interactions with adrenergic receptors, downstream signaling pathways, and available pharmacokinetic data. The information is presented to serve as a foundational resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the N-methylated derivative of phenylethanolamine. Its structure consists of a benzene ring attached to an ethylamine chain with a hydroxyl group at the beta-position and a methyl group on the amine.

-

IUPAC Name: 2-(Methylamino)-1-phenylethanol[1]

-

Other Names: N-Methylphenylethanolamine, 1-Hydroxy-1-phenyl-2-methylaminoethane, α-(Methylaminomethyl)benzyl alcohol[1]

-

Molecular Formula: C₉H₁₃NO

-

Molar Mass: 151.21 g/mol

-

Appearance: Colorless solid[1]

The presence of the hydroxyl group and the secondary amine makes this compound a chiral molecule, existing as (R)- and (S)-enantiomers. The naturally occurring form is the levorotatory (R)-(-)-enantiomer.[1]

Pharmacology and Mechanism of Action

This compound exerts its effects primarily through interaction with adrenergic receptors, acting as a partial agonist. Its pharmacological profile suggests a complex interplay between different receptor subtypes.

Adrenergic Receptor Binding and Functional Activity

This compound has been shown to interact with both alpha (α) and beta (β) adrenergic receptors.[1] As a partial agonist, it elicits a submaximal response compared to full agonists like epinephrine.

Table 1: Adrenergic Receptor Activity of this compound

| Receptor Subtype | Interaction Type | Efficacy (Compared to Epinephrine) | Affinity (Compared to Epinephrine) | Reference(s) |

| β2-Adrenergic | Partial Agonist | 19% | ~1/120th | [3] |

Signaling Pathways

The interaction of this compound with adrenergic receptors initiates intracellular signaling cascades. The primary pathway involves the modulation of cyclic adenosine monophosphate (cAMP) levels through the activation of G-protein coupled receptors.

-

Beta-Adrenergic Receptor Activation: Upon binding to β-adrenergic receptors (predominantly Gs-coupled), this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. However, its ability to elevate cAMP is noted to be considerably less than that of other sympathomimetic compounds.[3]

-

Alpha-Adrenergic Receptor Activation: While less characterized, this compound is also suggested to act on α-adrenergic receptors.[3] The specific subtypes (α1 or α2) and their corresponding G-protein coupling (Gq or Gi) are not definitively established in the available literature. Activation of α1 receptors (Gq-coupled) would lead to the activation of phospholipase C and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), while α2 receptor (Gi-coupled) activation would inhibit adenylyl cyclase.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully published. However, based on the nature of the reported findings, the following general methodologies are likely to have been employed.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Functional Assay (cAMP Accumulation for Receptor Efficacy)

This assay measures the ability of a compound to stimulate or inhibit the production of a second messenger, such as cAMP, following receptor activation.

In Vivo Studies

Limited in vivo studies in animal models have been conducted to investigate the physiological effects of this compound.

Table 2: Summary of In Vivo Effects of this compound

| Animal Model | Route of Administration | Dosage | Observed Effects | Reference(s) |

| Dogs | Intravenous | Not Specified | Increased pupil diameter, initial tachycardia followed by bradycardia, elevated body temperature. | [3] |

| Guinea-pigs | Oral | 100-200 mg/kg | Mild effects. | [3] |

| Sheep | Oral | 100-200 mg/kg | Mild effects. | [3] |

These findings are consistent with the sympathomimetic properties of this compound, reflecting its interaction with the adrenergic system. The biphasic heart rate response in dogs may be indicative of an initial β1-adrenergic stimulation followed by a baroreceptor reflex in response to increased blood pressure mediated by α-adrenergic vasoconstriction.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by rapid metabolism.

-

Metabolism: this compound is a substrate for monoamine oxidase (MAO) enzymes, which are responsible for its degradation.[3]

-

Half-life: The rapid metabolism by MAO results in a short biological half-life, estimated to be approximately 5-10 minutes.[3]

Due to its rapid degradation, the systemic exposure to this compound following oral administration is expected to be low, which may explain the mild effects observed in some oral in vivo studies.

Structure-Activity Relationship (SAR)

The chemical structure of this compound provides insights into its pharmacological activity.

-

Lack of Catechol Hydroxyl Groups: Compared to epinephrine, this compound lacks the 3,4-dihydroxybenzene moiety (catechol). These hydroxyl groups are crucial for high-affinity binding and full activation of adrenergic receptors. Their absence in this compound is a key reason for its partial agonist activity.[3]

-

Beta-Hydroxyl Group: The hydroxyl group at the beta-position is important for interacting with a key serine residue in the binding pocket of adrenergic receptors.

-

N-Methyl Group: The methyl group on the nitrogen atom generally enhances beta-receptor selectivity compared to a primary amine.

Conclusion for Drug Development Professionals

This compound represents a beta-hydroxy-phenethylamine with partial agonist activity at adrenergic receptors. Its sympathomimetic effects are evident from in vitro and in vivo studies. However, for drug development purposes, several key factors must be considered:

-

Partial Agonism: As a partial agonist, this compound may act as a functional antagonist in the presence of endogenous full agonists like epinephrine.

-

Low Potency and Efficacy: The available data suggest that this compound has significantly lower potency and efficacy compared to established adrenergic agonists.

-

Rapid Metabolism: The short half-life due to MAO metabolism presents a significant challenge for achieving sustained therapeutic concentrations.

Future research could explore structural modifications to enhance receptor affinity and efficacy, as well as to improve metabolic stability. A comprehensive screening against a full panel of adrenergic and other G-protein coupled receptors would be necessary to fully characterize its selectivity and potential off-target effects. For any potential therapeutic application, detailed pharmacokinetic and toxicological studies would be required. This whitepaper provides a summary of the current understanding of this compound's core pharmacology to inform such future investigations.

References

Adrenergic Properties of N-methylphenylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylphenylethanolamine (NMPEA), also known by its natural alkaloid name halostachine, is a sympathomimetic amine structurally related to phenylethanolamine and ephedrine. This technical guide provides an in-depth analysis of the adrenergic properties of NMPEA, consolidating available quantitative data on its receptor binding and functional activity. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows, to support further research and drug development efforts.

Introduction

N-methylphenylethanolamine is a naturally occurring compound found in various plant species and is also synthesized for use in dietary supplements.[1] Its structural similarity to endogenous catecholamines suggests an interaction with the adrenergic system, which plays a pivotal role in regulating a wide array of physiological processes, including cardiovascular function, metabolism, and neurotransmission. Understanding the precise adrenergic profile of NMPEA is crucial for evaluating its pharmacological effects and potential therapeutic applications.

This guide summarizes the current knowledge of NMPEA's interactions with α- and β-adrenergic receptors, presenting quantitative data in a structured format, detailing the methodologies used to obtain this data, and illustrating the underlying molecular mechanisms.

Adrenergic Receptor Binding and Functional Activity

The adrenergic activity of N-methylphenylethanolamine is characterized by its binding affinity and functional efficacy at various adrenergic receptor subtypes.

Quantitative Data Summary

| Receptor Subtype | EC50 (µM) | Emax (% of Adrenaline) | Activity |

| α1A | 8.7 | 59 | Partial Agonist[2] |

| α1B | 1.1 | 77 | Partial Agonist[2] |

| α1D | 2.1 | 82 | Partial Agonist[2] |

| α2A | > 300 | No activation observed | -[2] |

| β1 | > 300 | No activation observed | -[2] |

| β2 | - | - | Weak affinity (~1/120th of epinephrine) |

EC50: Half maximal effective concentration; Emax: Maximum efficacy.

Interpretation of Adrenergic Activity

N-methylphenylethanolamine demonstrates a clear selectivity for α1-adrenergic receptors, acting as a partial agonist at the α1A, α1B, and α1D subtypes.[2] This suggests that NMPEA can elicit physiological responses mediated by these receptors, such as vasoconstriction, but with a lower maximal effect compared to the endogenous full agonist, adrenaline.

The lack of significant activation at α2A, β1, and β2 receptors at concentrations up to 300 µM indicates a low potency at these subtypes.[2] While one study noted a weak binding affinity for the β2 receptor, further functional characterization is required to fully understand its activity at this and other β-adrenergic subtypes.

Signaling Pathways

Activation of α1-adrenergic receptors by an agonist like N-methylphenylethanolamine typically initiates a signaling cascade through the coupling of Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various cellular responses.

α1-Adrenergic Receptor Gq Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize the adrenergic properties of N-methylphenylethanolamine.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow

Protocol Details:

-

Membrane Preparation: Homogenize cells or tissues expressing the target adrenergic receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH containing magnesium ions.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of N-methylphenylethanolamine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist). Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of NMPEA. Plot the percentage of specific binding against the logarithm of the NMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization for α1-ARs)

This assay measures the ability of a compound to activate Gq-coupled receptors by detecting changes in intracellular calcium levels.

Protocol Details:

-

Cell Culture: Use a cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Add varying concentrations of N-methylphenylethanolamine to the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of NMPEA. Plot the response against the logarithm of the NMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Cardiovascular Assessment in a Canine Model

This experimental setup is designed to evaluate the effects of intravenously administered N-methylphenylethanolamine on key cardiovascular parameters in an anesthetized dog model.

In Vivo Cardiovascular Study Workflow

Protocol Details:

-

Animal Model: Use healthy adult beagle dogs.

-

Anesthesia and Instrumentation: Anesthetize the dogs and maintain a stable level of anesthesia. Surgically place catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Place an electromagnetic or ultrasonic flow probe around the ascending aorta to measure cardiac output.

-

Data Acquisition: Continuously record electrocardiogram (ECG), arterial blood pressure, and cardiac output using a data acquisition system.

-

Drug Administration: Following a stabilization period to obtain baseline measurements, administer N-methylphenylethanolamine via intravenous infusion at increasing dose rates.

-

Data Analysis: Analyze the recorded data to determine the effects of NMPEA on heart rate, systolic, diastolic, and mean arterial pressure, and cardiac output. Calculate systemic vascular resistance from the mean arterial pressure and cardiac output.

Conclusion

N-methylphenylethanolamine exhibits a distinct adrenergic profile characterized by partial agonism at α1-adrenergic receptor subtypes and low to negligible activity at α2A, β1, and β2 receptors. This profile suggests that the physiological effects of NMPEA are likely mediated primarily through the activation of α1-adrenergic signaling pathways.

Further research is warranted to fully elucidate the adrenergic properties of N-methylphenylethanolamine. Specifically, comprehensive binding affinity studies across all adrenergic receptor subtypes are needed to provide a complete picture of its receptor interaction profile. Additionally, functional characterization at α2B, α2C, and β3 receptors, along with a more detailed investigation of its G-protein coupling, will provide a more nuanced understanding of its pharmacological actions. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding of this compound.

References

- 1. Molecular recognition of physiological substrate noradrenaline by the adrenaline-synthesizing enzyme PNMT and factors influencing its methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry and Enantiomers of Halostachine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, or N-methylphenylethanolamine, is a naturally occurring alkaloid found in the plant Halostachys caspica and other species.[1] As a structural analog of ephedrine and other phenylethylamines, it has garnered interest for its stimulant and sympathomimetic properties. The presence of a chiral center at the β-carbon of the ethylamine side chain imparts stereoisomerism to the molecule, resulting in two distinct enantiomers: (R)-(-)-Halostachine and (S)-(+)-Halostachine. This technical guide provides an in-depth examination of the stereochemistry, synthesis, separation, and pharmacology of these enantiomers, compiling critical data and methodologies for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a biogenic amine classified as a β-hydroxy-phenethylamine.[1] Its structure is closely related to endogenous neurotransmitters like norepinephrine as well as other stimulant compounds. While found in nature as a single stereoisomer, synthetic preparations are often produced and sold as a racemic mixture.[1] The molecule's interaction with biological systems, particularly adrenergic receptors, is expected to be stereospecific, making the study of its individual enantiomers crucial for understanding its complete pharmacological profile.

Stereochemistry of this compound

The molecular structure of this compound features a single stereocenter at the carbon atom bearing the hydroxyl group. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers.

-

(R)-(-)-Halostachine: The levorotatory isomer, which rotates plane-polarized light to the left (-). This is the enantiomer that has been isolated from natural sources, specifically the Asian shrub Halostachys caspica.[1]

-

(S)-(+)-Halostachine: The dextrorotatory isomer, which rotates plane-polarized light to the right (+).

The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, while the direction of optical rotation is determined experimentally. The levorotatory isomer corresponds to the R-configuration, and the dextrorotatory isomer to the S-configuration.[1]

Physicochemical Properties of this compound Enantiomers

The distinct three-dimensional arrangement of atoms in each enantiomer, while leading to identical physical properties in an achiral environment (e.g., boiling point, density), results in different interactions with plane-polarized light and other chiral molecules.

| Property | (R)-(-)-Halostachine (Natural) | (S)-(+)-Halostachine | Racemic this compound |

| Melting Point (°C) | 43-45[1] | Not specified | Not specified |

| Specific Rotation [α]D | -47.03°[1] | +52.78° (from resolution)[1] | 0° |

| HCl Salt M.P. (°C) | 113-114[1] | Not specified | 103-104[1] |

| HCl Salt [α]D | -52.21°[1] | Not specified | 0° |

Synthesis and Separation of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: stereospecific synthesis, which creates a single desired enantiomer from a chiral precursor, or the resolution of a racemic mixture, which separates the two enantiomers after a non-selective synthesis.

Stereospecific Synthesis of (R)-(-)-Halostachine

A documented stereospecific synthesis of (R)-(-)-Halostachine allows for its production without the need for subsequent resolution.[1]

Experimental Protocol:

-

Protection: (R)-(+)-α-hydroxybenzeneacetonitrile (chiral starting material) is O-protected using 2-methoxypropene.

-

Reduction to Imine: The protected cyanohydrin is treated with Diisobutylaluminium hydride (DIBAL) to reduce the nitrile group to an imine, which is not isolated.

-

Transimination: The crude imine is sequentially treated with ammonium bromide and then methylamine in a "transimination" reaction to form the N-methylimine.

-

Final Reduction: The resulting N-methylimine is reduced with sodium borohydride (NaBH₄) to yield the final product, (R)-(-)-Halostachine.

Caption: Workflow for the stereospecific synthesis of (R)-(-)-Halostachine.

Resolution of Racemic this compound

A common and classical method for separating enantiomers of a basic compound like this compound is to react the racemic mixture with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated.

Experimental Protocol:

-

Salt Formation: A solution of racemic N-methylphenylethanolamine is treated with an enantiomerically pure resolving agent, such as (+)-tartaric acid. This forms a mixture of two diastereomeric salts: ((R)-Halostachine)-(+)-tartrate and ((S)-Halostachine)-(+)-tartrate.

-

Fractional Crystallization: The solvent is slowly evaporated or cooled. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. The solid is collected by filtration.

-

Liberation of Enantiomer: The separated diastereomeric salt is treated with a strong base (e.g., KOH or NaOH) to deprotonate the amine, liberating the free base of the single enantiomer.

-

Extraction: The pure enantiomer is extracted from the aqueous solution using an organic solvent.

-

Isolation of the Other Enantiomer: The process can be repeated on the mother liquor (the solution remaining after the first crystallization) to isolate the other diastereomeric salt and, subsequently, the other enantiomer.

Caption: Logical workflow for the resolution of racemic this compound.

Pharmacology of this compound Enantiomers

The interaction of drugs with chiral biological targets like receptors and enzymes is often highly stereoselective.[1] One enantiomer (the eutomer) typically exhibits significantly higher affinity or efficacy for the target than the other (the distomer).

Based on the pharmacology of structurally related phenylethanolamines (e.g., epinephrine, norepinephrine), it is highly probable that the two enantiomers of this compound exhibit different potencies at α- and β-adrenergic receptors. For most β-adrenergic agonists, the (R)-enantiomer is the more active form (the eutomer). Given that naturally occurring this compound is the (R)-isomer, it is plausible that this enantiomer is primarily responsible for the compound's observed biological effects.

Due to its stimulant properties, this compound is listed as an S6 Stimulant and is prohibited in-competition by the World Anti-Doping Agency (WADA).[3]

Adrenergic Signaling Pathway

As a beta-adrenergic agonist, this compound elicits its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.

Caption: Simplified β-adrenergic receptor signaling cascade activated by this compound.

Conclusion

This compound is a chiral molecule whose biological activity is intrinsically linked to its stereochemistry. The naturally occurring (R)-(-)-enantiomer is likely the primary contributor to its sympathomimetic effects. For researchers and drug development professionals, understanding the distinct properties and synthesis of each enantiomer is paramount. While synthetic schemes and resolution protocols are well-established, a significant gap exists in the public domain regarding the specific comparative pharmacology of the (R) and (S) isomers. Future research should focus on elucidating the precise receptor binding affinities and functional activities of each enantiomer to fully characterize the therapeutic potential and toxicological profile of this compound.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the MDA and MDMA optical isomers in a stimulant-hallucinogen discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

Halostachine: A Technical Examination of its Partial Agonist Activity at the β2-Adrenergic Receptor

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Halostachine (N-methylphenylethanolamine), a naturally occurring sympathomimetic amine, and its role as a partial agonist at the β2-adrenergic receptor (β2AR). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Introduction

This compound, also known as N-methylphenylethanolamine, is a protoalkaloid found in various plant species, including Halostachys caspica. Structurally related to other phenylethanolamines like epinephrine and synephrine, it has garnered interest for its pharmacological activity. This guide focuses specifically on its interaction with the β2-adrenergic receptor, a key G-protein coupled receptor (GPCR) involved in smooth muscle relaxation, particularly in the bronchioles, and other physiological processes. Understanding the nuances of its partial agonism is critical for evaluating its therapeutic potential and mechanism of action.

Pharmacological Profile of this compound at the β2-Adrenergic Receptor

This compound exhibits a distinct pharmacological profile at the β2AR, characterized by its partial agonism. Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations. This is a critical distinction in drug development, as partial agonists can offer a more modulated physiological effect with a potentially wider therapeutic window.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining this compound's interaction with the human β2-adrenergic receptor. For comparative purposes, data for the endogenous full agonist Epinephrine and the synthetic full agonist Isoproterenol are included.

| Compound | Binding Affinity (Ki) | Potency (EC50) for cAMP Production | Intrinsic Activity (α) (relative to Isoproterenol) | Reference |

| This compound | ~1/120th the affinity of Epinephrine | Not explicitly quantified in reviewed literature | < 0.15 | [1] |

| Epinephrine | Data not available in reviewed literature | Data not available in reviewed literature | Full Agonist (α ≈ 1.0) | [2] |

| Isoproterenol | Full Agonist (α = 1.0) | Full Agonist (α = 1.0) | 1.0 (by definition) | [1] |

Note: The affinity of this compound is presented as a relative value from competition binding assays due to the absence of a specific Ki value in the reviewed literature.[2]

Signaling Pathways of the β2-Adrenergic Receptor

Activation of the β2AR by an agonist, including a partial agonist like this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Figure 1: Canonical Gs-coupled signaling pathway of the β2-adrenergic receptor.

Key Experimental Methodologies

The characterization of this compound as a partial agonist at the β2AR relies on established in vitro pharmacological assays. The following sections detail the generalized protocols for two such fundamental experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. In the context of this compound, a competition binding assay is typically used.

Objective: To determine the affinity of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Membrane preparation from these cells.

-

Radioligand: [3H]-CGP-12177 (a β-adrenergic antagonist).

-

Unlabeled competitor: this compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: HEK293 cells expressing the β2AR are harvested and homogenized. The cell lysate is subjected to centrifugation to pellet the membranes, which are then washed and resuspended in binding buffer.

-

Assay Setup: In a multi-well plate, a constant concentration of the radioligand ([3H]-CGP-12177) and a fixed amount of the membrane preparation are incubated with varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, thereby determining its potency (EC50) and intrinsic activity (α).

Objective: To quantify the dose-dependent stimulation of cAMP production by this compound in cells expressing the β2-adrenergic receptor.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound at various concentrations.

-

Full agonist (e.g., Isoproterenol) for comparison.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Culture: HEK293 cells expressing the β2AR are seeded in a multi-well plate and grown to a suitable confluency.

-

Pre-incubation: The cell culture medium is replaced with a buffer containing a PDE inhibitor and incubated for a short period.

-

Stimulation: Cells are treated with varying concentrations of this compound or a full agonist (Isoproterenol). A vehicle control is also included.

-

Incubation: The cells are incubated for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is measured using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value is determined from this curve. The intrinsic activity (α) is calculated by comparing the maximal response induced by this compound to the maximal response induced by the full agonist, Isoproterenol.

Figure 3: Experimental workflow for a cAMP accumulation assay.

Discussion and Implications

The characterization of this compound as a partial agonist at the β2AR has several important implications for researchers and drug developers. Its lower intrinsic activity compared to full agonists suggests that it may produce a more controlled physiological response, potentially reducing the risk of overstimulation and associated side effects. This is particularly relevant in the context of conditions like asthma, where sustained bronchodilation is desired without excessive cardiac stimulation.

The molecular basis for this compound's partial agonism is thought to be related to its chemical structure. Lacking the catechol hydroxyl groups present in full agonists like epinephrine, this compound is unable to form the same hydrogen bond network with key serine residues in the receptor's binding pocket. This likely results in a receptor conformation that is not fully activated, leading to a submaximal Gs protein activation and cAMP production.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Specifically, the determination of its precise Ki and EC50 values would provide a more complete quantitative understanding of its interaction with the β2AR. Additionally, investigating its activity at other adrenergic receptor subtypes would be crucial for assessing its overall selectivity and potential for off-target effects.

Conclusion

This compound acts as a partial agonist at the β2-adrenergic receptor, with an intrinsic activity of less than 15% relative to the full agonist Isoproterenol.[1] Its affinity for the receptor is approximately 120-fold lower than that of epinephrine.[2] This pharmacological profile is likely attributable to its distinct chemical structure, which influences its interaction with the receptor's binding site. The methodologies of radioligand binding and cAMP accumulation assays are fundamental to characterizing these properties. A thorough understanding of this compound's partial agonism is essential for exploring its potential therapeutic applications and for the broader field of adrenergic receptor pharmacology.

References

Preliminary Toxicological Profile of Halostachine: A Technical Whitepaper Based on Available Animal Model Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the limited publicly available information on the toxicology of Halostachine. A comprehensive toxicological assessment of this compound has not been identified in the public domain. The information herein is intended for research and informational purposes only and should not be considered a complete safety evaluation.

Introduction

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in the plant Halostachys caspica. Structurally, it is a β-hydroxy-phenethylamine and shares similarities with other biogenic amines such as phenylethanolamine and the adrenergic drug synephrine. While extracts of Halostachys caspica have been used in some over-the-counter dietary supplements, this compound has not been developed as a pharmaceutical agent. This whitepaper aims to consolidate the available preliminary toxicological data from animal models to provide a foundational understanding of its safety profile.

Acute Toxicity in Animal Models

The primary available toxicological data for this compound pertains to its acute toxicity, specifically the median lethal dose (LD50) in mice. These studies were conducted in the mid-20th century and provide a preliminary indication of the compound's toxicity upon acute exposure.

Quantitative Data

The reported LD50 values for N-methylphenylethanolamine (this compound) in mice are summarized below.

| Species | Route of Administration | Form of Compound | LD50 Value | Source |

| Mouse | Intravenous (i.v.) | Racemic; HCl salt | 44 mg/kg | [1] |

| Mouse | Intraperitoneal (i.p.) | Racemic; HCl salt | ~140 mg/kg | [1] |

| Mouse | Intraperitoneal (i.p.) | "WIN 5529" | ~490 mg/kg | [1] |

Note: "WIN 5529" is a company code that ostensibly refers to the same drug, though the reason for the different LD50 value is not specified in the available literature.[1]

Experimental Protocols

Detailed experimental protocols from the original 1952 study by Lands and Grant are not readily accessible in the public domain. However, based on standard toxicological practices of the era and the information available, a general methodology can be inferred.

Hypothesized Acute Toxicity Protocol (LD50 Determination)

-

Test Substance: N-methylphenylethanolamine (this compound), likely as a hydrochloride salt to ensure solubility.

-